molecular formula C12H10FNO B14123792 (3-Fluoro-2-(pyridin-4-yl)phenyl)methanol CAS No. 1214382-69-0

(3-Fluoro-2-(pyridin-4-yl)phenyl)methanol

Cat. No.: B14123792
CAS No.: 1214382-69-0
M. Wt: 203.21 g/mol
InChI Key: SNDCEJLPOXVNBJ-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(pyridin-4-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as complex AlF3 and CuF2 at high temperatures (450-500°C) to introduce the fluorine atom into the pyridine ring . Subsequent reactions involve the coupling of the fluorinated pyridine with a phenyl group under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (3-Fluoro-2-(pyridin-4-yl)phenyl)methanol may involve large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(pyridin-4-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-Fluoro-2-(pyridin-4-yl)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol: Similar structure but with the fluorine atom in a different position.

    (3-Fluoro-4-(trifluoromethyl)pyridin-2-yl)methanol: Contains additional fluorine atoms, leading to different chemical properties.

Uniqueness

(3-Fluoro-2-(pyridin-4-yl)phenyl)methanol is unique due to its specific arrangement of the fluorine atom, pyridine ring, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1214382-69-0

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(3-fluoro-2-pyridin-4-ylphenyl)methanol

InChI

InChI=1S/C12H10FNO/c13-11-3-1-2-10(8-15)12(11)9-4-6-14-7-5-9/h1-7,15H,8H2

InChI Key

SNDCEJLPOXVNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=NC=C2)CO

Origin of Product

United States

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